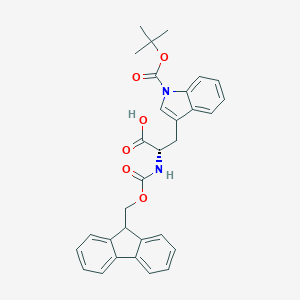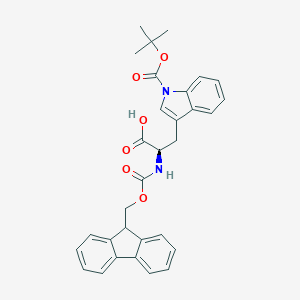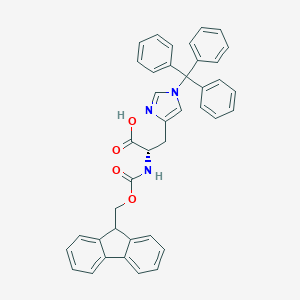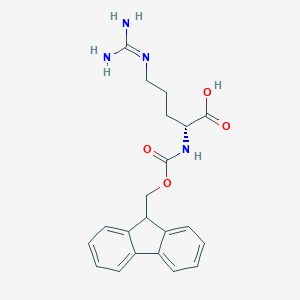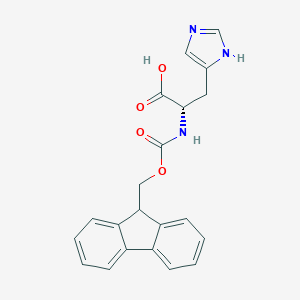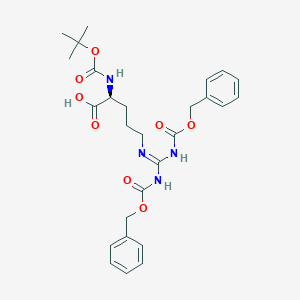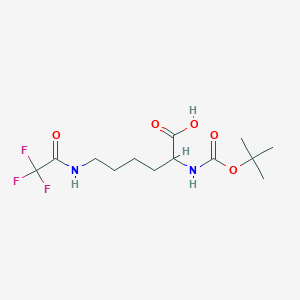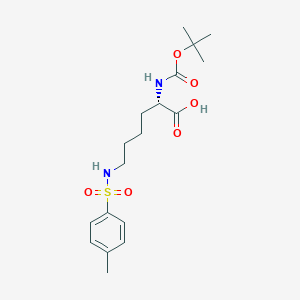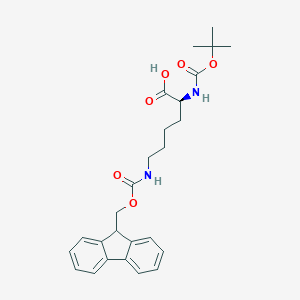
Boc-Lys-OH
Overview
Description
Nα-(tert-Butoxycarbonyl)-L-lysine: is a derivative of the amino acid lysine, commonly used in peptide synthesis. It is known for its role as a building block in the synthesis of peptides and proteins, where it serves as a protected form of lysine. The tert-butoxycarbonyl (Boc) group protects the amino group of lysine during chemical reactions, preventing unwanted side reactions .
Scientific Research Applications
Chemistry:
Peptide Synthesis: Nα-(tert-Butoxycarbonyl)-L-lysine is widely used as a building block in the synthesis of peptides and proteins.
Biology:
Bio-Labeling Reagents: It is used to synthesize heterotrifunctional peptide-based linker molecules applicable as bio-labeling reagents.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of Nα-(tert-Butoxycarbonyl)-L-lysine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of lysine, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation .
Safety and Hazards
When handling “Boc-Lys-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Boc-Lys-OH interacts with various enzymes, proteins, and other biomolecules. It is a lysine derivative of azocyclic and anthraquinone . As a polypeptide-based heterofunctional linking molecule, this compound can be used as a biomarker reagent .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to participate in binding interactions with biomolecules, potentially influencing enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Synthesis: This method involves the use of orthogonally protected lysine residues to prepare well-defined lysine dendrimers.
Solution-Phase Synthesis: L-lysine is added to acetone and triethylamine under stirring at 25°C. Di-tert-butyl dicarbonate is then added, and after 4.5 hours, acetone is evaporated.
Industrial Production Methods: The industrial production of Nα-(tert-Butoxycarbonyl)-L-lysine typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
Substitution Reactions: The protected lysine can undergo substitution reactions where the Boc group is replaced with other functional groups.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Hydrochloric Acid in Dioxane: Another reagent for Boc deprotection.
Major Products Formed:
Comparison with Similar Compounds
Similar Compounds:
- Nα-(tert-Butoxycarbonyl)-L-alanine
- Nα-(tert-Butoxycarbonyl)-L-arginine
- Nα-(tert-Butoxycarbonyl)-L-histidine
Uniqueness: Nα-(tert-Butoxycarbonyl)-L-lysine is unique due to its specific structure, which includes a long aliphatic side chain with an amino group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile building block in peptide synthesis .
properties
IUPAC Name |
(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUHYEDEGRNAFO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910101 | |
| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13734-28-6, 2418-95-3, 106719-44-2 | |
| Record name | α-tert-Butoxycarbonyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epsilon-tert-Butyloxycarbonyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of Boc-Lys-OH in the context of the provided research papers?
A1: this compound primarily serves as a protected building block in peptide synthesis. Its role is highlighted in the development of:
- An Albumin-Binding Prodrug: Researchers incorporated this compound into a peptide linker attached to methotrexate. This linker, containing the sequence D-Ala-Phe-Lys(Boc)-Lys-OH, enables enzymatic cleavage by cathepsin B and plasmin, releasing the active drug in tumor environments.
- Homoarginine-Containing Opioid Peptides: this compound is utilized as a precursor for introducing homoarginine (Har) into neuropeptides. The guanidination of this compound allows for the creation of Har-containing analogs with potentially enhanced resistance to enzymatic degradation.
Q2: How does the structure of this compound facilitate its use in peptide synthesis?
A2: this compound features two key protective groups:
Q3: Beyond its use in peptide synthesis, has this compound been explored for other applications within the provided research?
A3: Yes, one study investigated this compound's potential in creating a dual-function antimicrobial agent: . The aim was to develop a material capable of both germinating Clostridium difficile spores and subsequently destroying the resulting vegetative cells. This compound was modified into its acrylamide derivative with the intention of incorporating a glycine equivalent into a steroidal polymer. This modification aimed to mimic the activity of glycine as a co-germinant for C. difficile spores.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



